molecular formula C12H19FN4O B7360221 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol

4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol

Cat. No. B7360221
M. Wt: 254.30 g/mol
InChI Key: XXKBEZVMQRKDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol, also known as DFPM, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPM belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol is not fully understood. However, it has been suggested that 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol exerts its biological effects by targeting specific proteins and enzymes in the body. For example, 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol has several advantages as a research tool. It is a small molecule drug that can be easily synthesized and modified, making it a versatile tool for studying biological processes. 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective research tool. However, 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol also has some limitations. It is a relatively new drug, and its long-term safety and efficacy have not been fully established. In addition, 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol may exhibit off-target effects, which could complicate the interpretation of research results.

Future Directions

There are several potential future directions for research on 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol. One area of interest is the development of 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol-based therapies for cancer and viral infections. Another area of interest is the use of 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol as a research tool to study the role of protein kinases in various biological processes. Additionally, further research is needed to establish the safety and efficacy of 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol for human use.

Synthesis Methods

4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol can be synthesized by the reaction of 5-fluoropyrimidine-2-carbaldehyde with 4-(dimethylamino)methylpiperidine in the presence of a reducing agent. The resulting product is then subjected to further purification steps to obtain pure 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol.

Scientific Research Applications

4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity by inhibiting the growth of cancer cells. 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[(dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN4O/c1-16(2)9-12(18)3-5-17(6-4-12)11-14-7-10(13)8-15-11/h7-8,18H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKBEZVMQRKDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCN(CC1)C2=NC=C(C=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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